molecular formula C13H12ClNS B188369 3-Chloro-2-[(4-methylphenyl)thio]aniline CAS No. 199803-23-1

3-Chloro-2-[(4-methylphenyl)thio]aniline

Cat. No.: B188369
CAS No.: 199803-23-1
M. Wt: 249.76 g/mol
InChI Key: SNUKATAODXKQMW-UHFFFAOYSA-N
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Description

3-Chloro-2-[(4-methylphenyl)thio]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom at the third position and a thioether linkage connecting a 4-methylphenyl group to the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(4-methylphenyl)thio]aniline typically involves the reaction of 3-chloroaniline with 4-methylbenzenethiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(4-methylphenyl)thio]aniline undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2-[(4-methylphenyl)thio]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(4-methylphenyl)thio]aniline involves its interaction with specific molecular targets. The thioether linkage and the chlorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenylthiourea: Similar structure with a thiourea group instead of a thioether.

    4-Methylphenylthioaniline: Lacks the chlorine atom at the third position.

    3-Chloro-4-methylphenylthioaniline: Chlorine atom at a different position.

Uniqueness

3-Chloro-2-[(4-methylphenyl)thio]aniline is unique due to the specific positioning of the chlorine atom and the thioether linkage, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-2-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUKATAODXKQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381685
Record name 3-chloro-2-[(4-methylphenyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199803-23-1
Record name 3-chloro-2-[(4-methylphenyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline
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